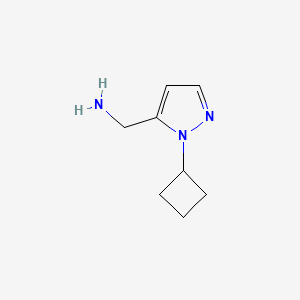

(1-Cyclobutyl-1H-pyrazol-5-yl)methanamine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of heterocyclic chemistry. researchgate.net Its unique structure imparts a range of chemical and biological activities, making it a crucial pharmacophore in medicinal chemistry and a versatile building block in organic synthesis. globalresearchonline.net Pyrazole derivatives are integral to pharmaceuticals, agrochemicals, and materials science.

The pyrazole moiety is found in a wide array of bioactive molecules, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.net This widespread biological significance has made pyrazole and its derivatives a subject of intense study for over a century. researchgate.net Their utility extends to being starting materials for more complex nitrogen-containing heterocyclic systems. scirp.org The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's properties, making it a privileged scaffold in drug design and development. mdpi.com

Overview of Methanamine-Containing Scaffolds in Molecular Design

Methanamine scaffolds, which feature a methylamine (B109427) group (-CH₂NH₂), are fundamental components in molecular design, particularly in the synthesis of bioactive compounds. The primary amine group is a key functional handle that can participate in hydrogen bonding and can be readily modified to introduce further molecular diversity. In the context of drug discovery, the methanamine group often serves as a linker or a point of interaction with biological targets.

5-Aminopyrazoles, a related subclass, are recognized as versatile building blocks for constructing diverse heterocyclic scaffolds. researchgate.net The amino group attached to the pyrazole ring is crucial for their synthetic versatility and biological activity. researchgate.net These compounds, including those with an aminomethyl group (methanamine), are precursors to a multitude of functionalized molecules with applications in pharmaceuticals. nih.gov The strategic placement of a methanamine group on a heterocyclic core like pyrazole can significantly influence the molecule's physicochemical properties and its interaction with biological systems.

Structural Context of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine within Advanced Heterocyclic Systems

This compound is a disubstituted pyrazole derivative. Its structure is characterized by a pyrazole ring, a cyclobutyl group attached to one of the nitrogen atoms (N1), and a methanamine group at the 5-position of the ring. This specific arrangement of functional groups places it within the class of 5-amino-N-substituted pyrazoles, which are noted for their role as building blocks for bioactive molecules. scirp.org

The N-cyclobutyl group introduces a non-planar, lipophilic character to the molecule, which can influence its binding to target proteins and its pharmacokinetic properties. The 5-methanamine group provides a basic center and a site for further chemical modification. The combination of the aromatic pyrazole core with these specific substituents creates a unique three-dimensional structure that can be explored for various applications in medicinal and materials chemistry. The synthesis of such N-substituted pyrazoles is an established area of heterocyclic chemistry, often involving the condensation of hydrazines with appropriate carbonyl compounds. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃N₃ uni.lu |

| Molecular Weight | 151.21 g/mol |

| Monoisotopic Mass | 151.11095 Da uni.lu |

| InChI Key | TVUXYAZHRJLBLH-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | -0.1 uni.lu |

Delineation of Key Research Avenues for this Chemical Entity

The specific structure of this compound suggests several potential avenues for future research. Given the broad biological activities of pyrazole derivatives, this compound could be investigated as a lead structure in various therapeutic areas. globalresearchonline.net The presence of the primary amine allows for the generation of a library of derivatives through reactions such as acylation, alkylation, or Schiff base formation, enabling a systematic exploration of structure-activity relationships.

One key area of investigation could be its potential as an inhibitor of specific enzymes, a common application for pyrazole-based compounds. globalresearchonline.net The cyclobutyl group could play a role in fitting into hydrophobic pockets of enzyme active sites. Furthermore, the methanamine moiety could be crucial for forming key hydrogen bonds or salt bridges with amino acid residues.

In the realm of materials science, the pyrazole core is known to be a part of luminescent compounds and conducting polymers. Research could explore the incorporation of this compound into larger polymeric structures or its use in the development of novel functional materials. The synthesis of this compound and its derivatives, likely starting from precursors such as 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, would also be a valuable area of study to develop efficient and scalable synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclobutylpyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXYAZHRJLBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclobutyl 1h Pyrazol 5 Yl Methanamine and Analogous Structures

Precursor Chemistry and Strategic Starting Materials

The successful synthesis of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine hinges on the careful selection of strategic starting materials. These precursors must contain the necessary carbon and nitrogen backbones to form the pyrazole (B372694) core, as well as the latent functionalities for the cyclobutyl and aminomethyl groups. The two primary retrosynthetic disconnections for the 1,5-disubstituted pyrazole core involve either a cyclocondensation or a cycloaddition pathway.

For cyclocondensation approaches, key precursors are a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. To achieve the target structure, cyclobutylhydrazine (B1320886) is a critical, albeit often specialized, starting material. The 1,3-dielectrophile needs to be a three-carbon synthon that will ultimately allow for the introduction of the methanamine group at the C5 position. Suitable precursors include:

α,β-Unsaturated nitriles: Compounds like 4-substituted-2-butenenitriles can react with cyclobutylhydrazine. The nitrile group serves as a precursor to the aminomethyl group.

β-Ketonitriles or β-ketoesters: These compounds provide a reactive dicarbonyl-like system where the nitrile or ester group can be later converted to the aminomethyl group.

Enaminones and related systems: These can be generated in situ and react with hydrazines to form the pyrazole ring.

Aminopyrazoles are also highly valuable precursors for further functionalization. chim.it Specifically, N-substituted 5-aminopyrazoles, obtained from the cyclocondensation of N-substituted hydrazines and α,β-unsaturated nitriles, are versatile intermediates. chim.it

The following table summarizes key precursors and their roles in the synthesis of the target pyrazole scaffold.

| Precursor Type | Specific Example (for target synthesis) | Role in Synthesis |

| Hydrazine Derivative | Cyclobutylhydrazine | Provides the N1-N2 fragment of the pyrazole ring and the N1-cyclobutyl group. |

| 1,3-Dielectrophile | 4-Oxobutanenitrile (or its enol ether) | Provides the C3-C4-C5 fragment of the pyrazole ring. |

| 3-Oxo-4-cyanobutanoate | Provides a functionalized C3-C4-C5 fragment. | |

| Pyrazole Intermediate | 5-Amino-1-cyclobutyl-1H-pyrazole | Allows for subsequent modification at the 5-position. |

Regioselective Construction of the 1H-Pyrazole Core

A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity. For the target compound, the cyclobutyl group must be at the N1 position and the methanamine at the C5 position.

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a classic and widely used method for pyrazole synthesis, often referred to as the Knorr synthesis. nih.gov However, with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, mixtures of regioisomers can result. nih.gov

To achieve the desired 1,5-disubstituted pattern for this compound, the reaction between cyclobutylhydrazine and a suitable 1,3-dielectrophile must be highly regioselective. The regioselectivity is governed by the initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, followed by cyclization and dehydration. The steric and electronic properties of both reactants influence the outcome. Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl group of the 1,3-dicarbonyl compound.

For instance, the reaction of α,β-unsaturated cyanoesters with phenylhydrazine (B124118) in the presence of a Cu(I) catalyst has been shown to produce 1,5-disubstituted pyrazoles with high yields. asianpubs.org This methodology could be adapted using cyclobutylhydrazine.

| Reactant A | Reactant B | Conditions | Product | Regioselectivity |

| Cyclobutylhydrazine | 4-alkoxy-1,1,1-trifluoro-3-buten-2-one | Acid or base catalysis | 1-Cyclobutyl-5-methyl-3-trifluoromethyl-1H-pyrazole | High, directed by the trifluoromethyl group |

| Cyclobutylhydrazine | Ethyl 2-formyl-3-oxobutanoate | Thermal | Mixture of 1,3- and 1,5-isomers | Low to moderate |

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful, often highly regioselective, methods for constructing five-membered heterocyclic rings like pyrazoles. nih.govorganic-chemistry.org These reactions typically involve a 1,3-dipole (e.g., a diazo compound or a nitrilimine) and a dipolarophile (e.g., an alkyne or an alkene).

To synthesize the target molecule, one could envision a reaction between a cyclobutyl-containing dipole and a suitable three-carbon dipolarophile, or vice versa. A plausible route involves the reaction of a diazoalkane with an alkyne. For example, the in-situ generation of diazo compounds from N-tosylhydrazones can react with terminal alkynes in a regioselective manner to yield 1,3,5-trisubstituted pyrazoles. rsc.org A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been shown to produce polysubstituted pyrazoles with excellent regioselectivity. nih.gov

A transition-metal-free [3+2] cycloaddition of sulfonyl hydrazones and benzyl (B1604629) acrylate (B77674) provides an alternative route to pyrazole derivatives. rsc.org The regioselectivity of these cycloadditions is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. technion.ac.ilnih.gov

| 1,3-Dipole | Dipolarophile | Conditions | Product Type |

| Diazocyclobutane | Propiolonitrile | Thermal or metal-catalyzed | 1-Cyclobutyl-4-cyano-1H-pyrazole |

| Nitrilimine (from hydrazonyl chloride) | Cyclobutylacetylene | Base | 1-Aryl-3-cyclobutyl-5-substituted-pyrazole |

Modern synthetic chemistry has seen the emergence of transition-metal catalysis for the construction of heterocyclic rings. rsc.org These methods can offer high regioselectivity and functional group tolerance under mild conditions. While transition-metal-free methods for pyrazole synthesis are being developed, catalyzed reactions remain highly relevant. researchgate.net

Palladium- and copper-catalyzed cross-coupling and annulation reactions are particularly prevalent. For example, a sequential Pd-catalyzed Kumada–Sonogashira cyclocondensation can be employed to create 1,3,5-substituted pyrazoles. nih.gov Although direct application to the synthesis of this compound is not widely reported, analogous syntheses suggest the feasibility of such approaches.

| Catalyst | Reactant A | Reactant B | Reaction Type | Product Type |

| Pd(OAc)2/Xantphos | Aryl hydrazine | Diol | Dehydrogenative annulation | 1-Aryl-substituted pyrazole |

| CuI | Terminal alkyne | Hydrazonyl chloride | Annulation | 1,3,5-Trisubstituted pyrazole |

Methods for Stereocontrolled Introduction of the Cyclobutyl Moiety

For the target molecule, the introduction of the cyclobutyl group is a matter of regiocontrol (N1 vs. N2) rather than stereocontrol, as the cyclobutyl group itself is achiral.

An alternative strategy to constructing the pyrazole ring with the cyclobutyl group already in place is to first synthesize a pyrazole with a suitable functional group at the C5 position (e.g., a nitrile or an ester) and then introduce the cyclobutyl group via N-alkylation. mdpi.com The primary challenge in this approach is controlling the regioselectivity of the alkylation, as reaction at either of the two ring nitrogens is possible, leading to a mixture of N1 and N2 isomers.

The regioselectivity of N-alkylation is influenced by several factors, including the steric bulk of the substituents on the pyrazole ring, the nature of the electrophile, the base, and the solvent used. nih.gov Generally, for pyrazoles with a substituent at the 3- or 5-position, alkylation often favors the less sterically hindered nitrogen.

Recent advances have demonstrated highly regioselective N-alkylation protocols. For instance, a catalyst-free Michael addition has been developed for the preparation of N1-alkyl pyrazoles with excellent regioselectivity. nih.gov Furthermore, copper metallaphotoredox catalysis has been shown to be effective for the N-alkylation of pyrazoles with strained cyclic bromides, such as cyclobutyl bromide, affording high yields of the N-cyclobutyl product. princeton.edu

| Pyrazole Substrate | Cyclobutyl Electrophile | Conditions | N1:N2 Ratio |

| 1H-Pyrazole-5-carbonitrile | Cyclobutyl bromide | K2CO3, DMF | Variable, often mixture |

| 1H-Pyrazole-5-carbonitrile | Cyclobutyl bromide | Cu(TMHD)2, Ir photocatalyst | High, favors N1 |

| 3-Methyl-1H-pyrazole-5-carboxylate | Cyclobutyl tosylate | NaH, THF | High, favors N1 |

Cyclization Reactions Involving Cyclobutyl Precursors

The construction of the 1-cyclobutylpyrazole (B2776029) core is a critical step in the synthesis of the target molecule. A prevalent and versatile method for forming the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a reaction famously known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org To introduce the cyclobutyl moiety at the N1 position, cyclobutylhydrazine is a key reagent.

The reaction involves the condensation of cyclobutylhydrazine with a suitable 1,3-dicarbonyl compound. The choice of the dicarbonyl component is crucial for introducing the necessary functionality for subsequent elaboration of the methanamine side chain. For instance, the use of a 1,3-diketone can lead to a substituted pyrazole that requires further functionalization at the C5 position. nih.gov

A significant challenge in the synthesis of N-substituted pyrazoles is achieving regioselectivity, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomers. nih.gov The steric hindrance imposed by the cyclobutyl group on the hydrazine can influence the regiochemical outcome of the cyclization. Generally, the bulkier substituent on the hydrazine tends to direct the reaction to place this group at the less sterically hindered nitrogen atom of the resulting pyrazole ring.

An alternative approach involves the N-alkylation of a pre-formed pyrazole ring with a cyclobutyl halide. nih.gov This method offers a different strategy for introducing the cyclobutyl group, and the regioselectivity of the alkylation is a critical consideration. nih.govsemanticscholar.orgresearchgate.net The reaction of a pyrazole with a cyclobutyl halide in the presence of a base can lead to a mixture of N1 and N2 alkylated products. The ratio of these isomers is influenced by factors such as the nature of the substituents on the pyrazole ring, the reaction conditions, and the solvent. researchgate.net

Elaboration of the Methanamine Side Chain at the C5 Position

Once the 1-cyclobutylpyrazole core is established, the next synthetic challenge is the introduction of the methanamine side chain at the C5 position. Several reliable methods can be employed for this transformation.

Reductive Amination Strategies

Reductive amination is a powerful and direct method for the synthesis of amines. This strategy involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the context of synthesizing this compound, this would typically involve the reductive amination of a 1-cyclobutyl-1H-pyrazole-5-carbaldehyde. ineosopen.orgresearchgate.net

The pyrazole-5-carbaldehyde can be reacted with ammonia (B1221849), or a protected form of ammonia such as hydroxylamine, to form an imine or oxime intermediate, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). ineosopen.org The choice of reducing agent is often dictated by the stability of the starting materials and intermediates under the reaction conditions.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH4 | Mild reducing agent, often requires acidic conditions to reduce imines. |

| Sodium Cyanoborohydride | NaBH3CN | Selective for the reduction of imines in the presence of carbonyls. |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild and selective, often used for reductive aminations with a wide range of substrates. ineosopen.org |

Reduction of Nitrile or Carboxamide Functional Groups

An alternative and widely used approach for the formation of the methanamine side chain is the reduction of a nitrile or carboxamide group at the C5 position of the pyrazole ring. This two-step approach involves the initial synthesis of a 1-cyclobutyl-1H-pyrazole-5-carbonitrile or a 1-cyclobutyl-1H-pyrazole-5-carboxamide.

The synthesis of 5-aminopyrazole-4-carbonitriles has been reported through multi-component reactions, which could be adapted for the synthesis of the required 1-cyclobutyl-1H-pyrazole-5-carbonitrile intermediate. rsc.orgnih.govresearchgate.net Once obtained, the nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Ni or H2/Pd-C), or borane (B79455) complexes (e.g., BH3·THF).

Similarly, a 1-cyclobutyl-1H-pyrazole-5-carboxamide can be reduced to the corresponding amine. LiAlH4 is a potent reducing agent capable of reducing amides to amines. The synthesis of the precursor carboxamide can be achieved from the corresponding carboxylic acid, for example, via activation with a coupling agent followed by reaction with ammonia.

Amine Formation via Gabriel or Staudinger Reactions

The Gabriel synthesis and the Staudinger reaction represent classical yet effective methods for the preparation of primary amines, and can be adapted for the synthesis of this compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable substrate, followed by the liberation of the primary amine. wikipedia.orgmasterorganicchemistry.com In this context, the synthesis would require a 5-(halomethyl)-1-cyclobutyl-1H-pyrazole as the alkylating agent. The reaction of this halide with potassium phthalimide would yield an N-substituted phthalimide, which can then be cleaved, typically by treatment with hydrazine, to release the desired primary amine. wikipedia.orgmasterorganicchemistry.com

The Staudinger reaction provides a mild method for the reduction of azides to amines. organic-chemistry.org This approach would necessitate the preparation of a 5-(azidomethyl)-1-cyclobutyl-1H-pyrazole. This azide (B81097) can be synthesized from the corresponding 5-(halomethyl) or 5-(hydroxymethyl) pyrazole derivative. The subsequent reaction of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis of the resulting aza-ylide, affords the primary amine. organic-chemistry.org

Chemo- and Regioselectivity Considerations in Multi-Step Synthesis Sequences

Throughout the multi-step synthesis of this compound, careful consideration of chemo- and regioselectivity is paramount to ensure the desired product is obtained in high yield and purity.

As mentioned earlier, the initial pyrazole ring formation via cyclocondensation can lead to regioisomers. The reaction conditions, including solvent and temperature, as well as the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, play a crucial role in controlling the regiochemical outcome. nih.gov Similarly, in the N-alkylation of a pre-formed pyrazole, the site of alkylation (N1 vs. N2) is a key regiochemical challenge that needs to be addressed. nih.govresearchgate.net

Chemoselectivity becomes important when dealing with molecules containing multiple reactive functional groups. For instance, during the reduction of a nitrile or carboxamide at the C5 position, the reducing agent must be chosen carefully to avoid the reduction of the pyrazole ring itself or other functional groups that may be present on the molecule. Similarly, in the Gabriel synthesis, the alkylation step must selectively occur at the phthalimide nitrogen without affecting other potentially nucleophilic sites in the molecule.

Development of Sustainable Synthetic Protocols for Scalable Production

The development of sustainable and scalable synthetic protocols is a growing area of importance in chemical manufacturing. For the synthesis of this compound, this involves considering factors such as atom economy, the use of hazardous reagents and solvents, and energy consumption.

Furthermore, the selection of solvents is a critical aspect of sustainable synthesis. Efforts should be made to replace hazardous solvents with more environmentally benign alternatives. The development of reaction conditions that allow for the use of water or other green solvents would significantly enhance the sustainability of the process. Recent research has focused on the development of eco-friendly protocols for pyrazole synthesis, including the use of novel catalysts and solvent-free reaction conditions. nih.govresearchgate.net For large-scale production, optimizing reaction conditions to maximize yield, minimize reaction times, and simplify purification procedures is essential for an economically viable and environmentally responsible process.

Chemical Reactivity and Derivatization of the 1 Cyclobutyl 1h Pyrazol 5 Yl Methanamine Scaffold

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring. The N1-cyclobutyl group significantly impacts the regioselectivity of reactions on the pyrazole core.

Electrophilic Substitutions on the Pyrazole Ring

Electrophilic aromatic substitution is a characteristic reaction of the pyrazole ring. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack in N-substituted pyrazoles. rrbdavc.orgpharmaguideline.com The C3 and C5 positions are less reactive towards electrophiles.

Common electrophilic substitution reactions include halogenation and nitration. Halogenation, for instance, can be efficiently achieved using N-halosuccinimides (NXS). researchgate.net Similarly, nitration typically occurs at the C4 position under standard conditions (e.g., HNO₃/H₂SO₄). scribd.com The presence of the N1-cyclobutyl group does not alter this inherent regioselectivity.

| Reaction | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in CCl₄ or H₂O | C4 | 4-Halo-1-cyclobutyl-1H-pyrazol-5-yl)methanamine |

| Nitration | HNO₃ / H₂SO₄ | C4 | (1-Cyclobutyl-4-nitro-1H-pyrazol-5-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ | C4 | (1-Cyclobutyl-5-(aminomethyl)-1H-pyrazol-4-yl)sulfonic acid |

Nucleophilic Substitutions and Rearrangements

Nucleophilic aromatic substitution (NAS) on an unsubstituted pyrazole ring is generally unfavorable due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of a good leaving group (e.g., a halogen) at the C3, C4, or C5 position and activation by strongly electron-withdrawing groups. researchgate.net For the (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine scaffold, direct nucleophilic displacement of a hydrogen atom is not a feasible pathway. However, if a derivative such as (4-halo-1-cyclobutyl-1H-pyrazol-5-yl)methanamine were used, nucleophilic substitution at the C4 position could be possible with potent nucleophiles.

Rearrangements of the pyrazole ring are uncommon under typical laboratory conditions but can be induced under specific circumstances, such as photochemical conditions or through the generation of highly reactive intermediates like pyrazole nitrenes. mdpi.compreprints.org These transformations often involve ring-opening and subsequent recyclization to form isomeric heterocycles. mdpi.comacs.org For the title compound, such rearrangements are not considered standard derivatization pathways.

Oxidative and Reductive Transformations of the Ring System

The pyrazole ring is generally a robust aromatic system, resistant to both oxidation and reduction under mild conditions. pharmaguideline.com Catalytic hydrogenation, for example, typically does not affect the pyrazole core while being able to reduce other functionalities in a molecule.

However, under strong oxidizing conditions, the pyrazole ring can undergo degradation. The outcome of oxidation can be highly dependent on the substituents present. For instance, the oxidation of certain pyrazol-5-amines can lead to oxidative dehydrogenative coupling to form azo compounds. nih.gov The development of metal-mediated oxidation reactions has also provided routes for pyrazole synthesis through N-N bond formation, indicating the ring's involvement in redox processes under specific catalytic conditions. nih.govrsc.org For this compound, the side chains would likely be more susceptible to oxidation than the pyrazole ring itself under most conditions.

Transformations of the Methanamine Functional Group

The primary amine of the methanamine group is a key site for derivatization, behaving as a typical nucleophile.

N-Alkylation and N-Acylation Reactions

The primary amine functionality readily undergoes N-alkylation with various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed. This reaction allows for the introduction of one or two alkyl groups, yielding secondary or tertiary amines, respectively. Similarly, enzymatic methods for selective N-alkylation of nitrogen heterocycles are also being developed, highlighting the importance of these transformations. nih.govnih.gov

N-acylation is another fundamental transformation, easily achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This reaction forms a stable amide bond and is widely used to introduce a vast array of functional groups.

| Reaction Type | Reagent Class | Conditions | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Acid catalyst | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine, Et₃N) | Sulfonamide |

Condensation Reactions for Schiff Base Formation

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netekb.eg This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. ekb.eg The formation of Schiff bases is a versatile method for introducing a wide range of substituents and for constructing more complex molecular architectures. These pyrazole-based Schiff bases are valuable intermediates and have been explored for various applications. ekb.egresearchgate.net

Metal Complexation and Coordination Chemistry

The this compound structure possesses multiple potential donor atoms, making it an intriguing ligand for coordination chemistry. The pyrazole ring itself contains two nitrogen atoms: a pyrrole-like N1 atom, which is typically involved in substitution (in this case, with the cyclobutyl group), and a basic, sp²-hybridized pyridine-like N2 atom that is a well-established coordination site for metal ions. mdpi.comnih.gov Additionally, the exocyclic primary amine (-CH₂NH₂) provides another strong N-donor site.

This arrangement allows the molecule to act as a bidentate ligand, forming stable chelate rings with transition metals. Coordination could occur through the pyridine-like N2 atom of the pyrazole ring and the nitrogen atom of the aminomethyl group. Such N,N'-bidentate chelation is a common binding motif for pyrazole-containing ligands and is known to form stable complexes with a variety of metals, including ruthenium, iron, copper, zinc, and cadmium. nih.govnih.govresearchgate.net

The coordination behavior can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of counter-ions. The steric bulk of the cyclobutyl group at the N1 position can also play a role in the geometry of the resulting metal complex, potentially influencing its stability and reactivity. Protic N-H groups, like the one in the primary amine, can further participate in hydrogen bonding, which can stabilize the crystal packing of the metal complexes into extended supramolecular architectures. nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Description | Potential Metal Ions |

| Pyrazole N2 | Monodentate coordination via the pyridine-like nitrogen. | Ru(II), Os(II), Fe(II), Cu(II) |

| Aminomethyl N | Monodentate coordination via the primary amine nitrogen. | Pd(II), Pt(II), Rh(I) |

| Pyrazole N2 + Aminomethyl N | Bidentate chelation forming a stable 6-membered ring. | Cu(II), Zn(II), Cd(II), Ni(II) |

This table is illustrative of potential coordination based on the general principles of pyrazole and amine chemistry.

Research on related protic pyrazole pincer-type ligands has demonstrated that the N-H protons can be removed (deprotonation), leading to pyrazolato complexes with altered electronic properties and reactivity. nih.gov While the primary amine N-H in this compound is less acidic than a pyrazole N-H, its coordination to a metal center would increase its acidity, opening possibilities for base-mediated reactivity at the coordinated ligand.

Chemical Modifications and Functionalization of the Cyclobutyl Moiety

The cyclobutyl ring is often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and solubility by providing a three-dimensional, non-planar structural element. nih.gov While generally stable, the targeted functionalization of the cyclobutyl ring can lead to novel analogues with modulated pharmacological profiles.

A key challenge is the selective activation of C-H bonds on the cyclobutane (B1203170) ring. Recent advances have demonstrated strategies for the formal γ–C–H functionalization of cyclobutyl ketones. This approach involves a two-step sequence:

Norrish-Yang Cyclization : An aryl-cyclobutyl ketone precursor undergoes a photochemical reaction to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net

Palladium-Catalyzed C–C Cleavage/Functionalization : The bicyclic intermediate is then subjected to a ligand-enabled, palladium-catalyzed process that cleaves a C-C bond and stereospecifically installs a new substituent at the 3-position of the cyclobutane ring, yielding cis-1,3-difunctionalized products. nih.govnih.govbohrium.com

This methodology allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov While this specific strategy applies to cyclobutyl ketones, it highlights a pathway for accessing functionalized cyclobutyl precursors that could then be elaborated into the target pyrazole scaffold. For instance, a functionalized cyclobutyl hydrazine (B178648) could be used in a classical Knorr-type pyrazole synthesis. nih.govbeilstein-journals.org

Alternatively, cobalt-catalyzed cross-coupling reactions have been developed to introduce cyclobutyl rings onto alkyl halides using cyclobutyl Grignard reagents. organic-chemistry.org This method could be adapted to build the core structure from appropriately substituted starting materials.

Table 2: Potential Strategies for Cyclobutyl Moiety Functionalization

| Method | Description | Potential Application | Reference |

| C-H/C-C Functionalization | Sequential Norrish-Yang cyclization and Pd-catalyzed functionalization of a cyclobutyl ketone precursor. | Synthesis of cis-1,3-disubstituted cyclobutyl pyrazole precursors. | nih.govresearchgate.netnih.gov |

| Cobalt-Catalyzed Cross-Coupling | Coupling of an alkyl iodide with a cyclobutyl Grignard reagent. | Construction of the cyclobutyl-pyrazole bond from a pyrazole-containing alkyl iodide. | organic-chemistry.org |

Exploration of Multicomponent Reaction Paradigms for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for generating chemical diversity. researchgate.netmdpi.comnih.gov The this compound scaffold is an excellent substrate for diversification using isocyanide-based MCRs, such as the Ugi and Passerini reactions, due to the presence of its primary amine functionality.

Ugi Four-Component Reaction (Ugi-4CR):

The Ugi reaction involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, a diverse library of α-acetamido carboxamide derivatives can be rapidly synthesized. The variability in this reaction comes from the wide array of commercially available aldehydes, carboxylic acids, and isocyanides that can be used. nih.govresearchgate.net This allows for systematic exploration of the chemical space around the core scaffold.

Reaction Scheme: this compound + Aldehyde (R¹CHO) + Carboxylic Acid (R²COOH) + Isocyanide (R³NC) → Diversified Pyrazole Derivative

Passerini Three-Component Reaction (Passerini-3CR):

While the classical Passerini reaction involves an aldehyde/ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides, it does not directly utilize a primary amine. nih.govresearchgate.net However, derivatives of the title compound, such as an aldehyde-functionalized pyrazole, could participate. More directly, the Ugi reaction is the primary MCR paradigm for leveraging the amine functionality of the scaffold for diversification.

The products of these MCRs can serve as complex building blocks for further chemical modification, expanding the structural diversity accessible from the initial scaffold. The efficiency and step-economy of MCRs make them highly attractive for the construction of compound libraries for high-throughput screening. researchgate.netmdpi.com

Table 3: Illustrative Ugi Reaction Components for Scaffold Diversification

| Amine Component | Example Aldehyde | Example Carboxylic Acid | Example Isocyanide | Resulting Structure Class |

| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Peptidomimetic with aromatic and aliphatic side chains |

| This compound | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | Aliphatic-rich peptidomimetic |

| This compound | Formaldehyde | Benzoic Acid | Benzyl (B1604629) isocyanide | N-acylated dipeptide-like structure |

Structure Activity Relationship Sar Exploration and Ligand Design Principles for the 1 Cyclobutyl 1h Pyrazol 5 Yl Methanamine Core

Impact of N1-Cyclobutyl Substitution on Molecular Recognition and Ligand Efficiency

The ligand efficiency (LE), a measure of the binding energy per non-hydrogen atom, is also influenced by the N1-cyclobutyl moiety. A SAR study on pyrazole-based kinase inhibitors revealed that a cyclobutyl group at a similar position was more optimal for activity compared to smaller alkyl groups like methyl and isopropyl, as well as larger or more flexible groups like cyclopentyl or phenyl. nih.gov This suggests that the cyclobutyl group provides a favorable balance of size, rigidity, and lipophilicity, leading to efficient molecular recognition without excessive steric hindrance.

The table below summarizes the comparative impact of different N1-substituents on kinase inhibitory activity, illustrating the advantageous nature of the cyclobutyl group. nih.gov

| N1-Substituent | Relative Kinase Inhibitory Activity |

| Hydrogen | Lower |

| Methyl | Moderate |

| Isopropyl | Moderate |

| Cyclobutyl | Optimal |

| Cyclopentyl | Lower |

| Phenyl | Lower |

Contribution of the C5-Methanamine Side Chain to Ligand-Target Complementarity

The C5-methanamine side chain is another critical element for the biological activity of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine. This primary amine group can act as a hydrogen bond donor, forming key interactions with polar residues in the binding site of a target protein. The basic nature of the amine also allows for the formation of salt bridges with acidic residues, further anchoring the ligand in the active site.

In many receptor systems, a basic nitrogen atom is a common feature of high-affinity ligands. The C5-methanamine provides this functionality, and its flexibility allows it to adopt a suitable orientation to maximize interactions with the target. The length and nature of the linker between the pyrazole (B372694) core and the amine are also important. The single methylene (B1212753) linker in the C5-methanamine side chain provides a degree of rotational freedom, enabling the amine to effectively engage with its binding partners.

Structure-activity relationship studies on pyrazole derivatives targeting cannabinoid receptors have emphasized the importance of a carboxamido group at the 3-position (a positional isomer of the C5-methanamine). nih.gov While the functional group is different, this underscores the significance of a substituent at this region of the pyrazole ring that can participate in hydrogen bonding and polar interactions. The C5-methanamine side chain serves a similar purpose, providing a key interaction point for ligand-target complementarity.

Stereochemical Influences on Binding and Selectivity

While this compound itself is achiral, the introduction of stereocenters in its analogs can have a profound impact on their binding affinity and selectivity. Chiral centers can be introduced on the cyclobutyl ring or on the methanamine side chain through further substitution.

The spatial arrangement of substituents is crucial for optimal interaction with the chiral environment of a biological target. For instance, in a series of pyrazole-based cannabinoid receptor partial agonists, the stereochemistry at an alpha-substituted benzyl (B1604629) group attached to an amide at a position analogous to the C5-methanamine was shown to be critical for potency, with the S-isomer being favored over the R-isomer. nih.gov This demonstrates that even subtle changes in the three-dimensional structure can lead to significant differences in biological activity.

Therefore, when designing analogs of this compound, the stereochemical consequences of any modifications must be carefully considered. The use of enantiomerically pure compounds is often necessary to elucidate the specific interactions of each stereoisomer and to develop ligands with improved potency and selectivity.

Positional Isomerism Effects on Receptor/Enzyme Interactions

The substitution pattern on the pyrazole ring is a key determinant of a ligand's biological activity. Positional isomerism, where substituents are moved to different positions on the pyrazole core, can dramatically alter the molecule's shape, electronic properties, and ability to interact with a target.

For example, a study on pyrazole-based kinase inhibitors demonstrated that the positional arrangement of substituents had a significant effect on potency. nih.gov In the context of this compound, moving the methanamine group from the C5 to the C3 or C4 position would result in a different spatial presentation of the key interacting groups. This could lead to a loss of critical binding interactions or the introduction of steric clashes with the target protein.

Research on cannabinoid receptor antagonists has highlighted the importance of specific substitution patterns for high affinity. nih.gov For instance, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be optimal. nih.gov This illustrates that the relative positioning of substituents is crucial for achieving the desired pharmacological profile. Therefore, the 1,5-disubstitution pattern of this compound is likely a key contributor to its biological activity, and any changes to this arrangement would need to be carefully evaluated.

Conformational Flexibility and Preferred Binding Conformations

The conformational flexibility of this compound and its analogs influences their ability to adopt the optimal geometry for binding to a target. The primary sources of conformational freedom are the rotation around the bond connecting the cyclobutyl ring to the pyrazole nitrogen and the rotation of the C5-methanamine side chain.

The C5-methanamine side chain also possesses rotational freedom, allowing the amine group to orient itself to form favorable interactions. The preferred binding conformation will be the one that maximizes favorable interactions with the target while minimizing steric clashes. Understanding the low-energy conformations of the ligand in its unbound state can aid in the design of more rigid analogs that are pre-organized for binding, which can lead to an increase in affinity. Molecular modeling and conformational analysis are valuable tools for predicting the preferred binding conformations of this compound analogs. cwu.edunih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. bhsai.orgnih.gov These approaches can be applied to the this compound core to generate new analogs with enhanced potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping: This involves replacing the central pyrazole core with a different heterocyclic ring system that maintains a similar spatial arrangement of the key pharmacophoric features (the N1-cyclobutyl group and the C5-methanamine side chain). Potential scaffolds for hopping from a pyrazole include isoxazole, triazole, or imidazole. acs.orgnih.gov For example, a scaffold hopping strategy was successfully employed to convert a pyrimidine (B1678525) core to a pyrazole core in the development of DLK inhibitors, resulting in improved physicochemical properties. researchgate.net

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with other groups that have similar physical or chemical properties, with the aim of improving the molecule's characteristics. For the this compound scaffold, bioisosteric replacements could be considered for both the cyclobutyl ring and the methanamine side chain.

N1-Cyclobutyl Ring: The cyclobutyl ring could be replaced with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or with small, heterocyclic rings (e.g., tetrahydrofuranyl, piperidinyl) to explore different hydrophobic interactions and solubility profiles.

C5-Methanamine Side Chain: The primary amine of the methanamine group could be replaced with other hydrogen-bonding functionalities. For example, a hydroxyl group, a small amide, or a sulfonamide could be explored. The entire methanamine side chain could also be replaced with other basic groups of varying size and pKa, such as a piperidine (B6355638) or morpholine (B109124) ring, to fine-tune the basicity and steric bulk.

The table below provides some examples of potential bioisosteric replacements for the key functional groups of this compound.

| Original Group | Potential Bioisosteric Replacements | Rationale |

| N1-Cyclobutyl | Cyclopentyl, Cyclohexyl, Tetrahydrofuranyl | Modulate lipophilicity and size |

| C5-Methanamine | Hydroxymethyl, Aminomethylamide, Piperidin-4-yl | Alter hydrogen bonding capacity, basicity, and steric profile |

Design Considerations for Ligand Optimization Based on SAR Data

Based on the structure-activity relationships discussed, several key principles can guide the optimization of ligands based on the this compound core.

N1-Position: The cyclobutyl group appears to be a favorable substituent at this position, providing a good balance of size and lipophilicity. Further optimization could involve exploring subtle modifications to the cyclobutyl ring, such as the introduction of small polar substituents to improve solubility or to probe for additional interactions with the target.

C5-Position: The methanamine side chain is a critical pharmacophoric element. Modifications to this group should aim to maintain or enhance its ability to form hydrogen bonds and ionic interactions. This could involve altering the length of the alkyl chain connecting the amine to the pyrazole ring or introducing substituents on the amine to modulate its basicity and steric profile.

Stereochemistry: The introduction of chiral centers should be carefully considered, and the synthesis of single enantiomers is often necessary to maximize potency and selectivity.

Rigidification: To reduce the entropic penalty upon binding, conformationally constrained analogs could be designed. This might involve incorporating the cyclobutyl ring or the methanamine side chain into a larger, more rigid ring system.

Physicochemical Properties: Throughout the optimization process, it is crucial to monitor and optimize key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability to ensure the development of drug-like candidates.

By systematically applying these design principles, it is possible to leverage the favorable properties of the this compound scaffold to develop novel and improved ligands for a variety of biological targets.

Computational and Theoretical Investigations of 1 Cyclobutyl 1h Pyrazol 5 Yl Methanamine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. modern-journals.com These methods, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and are instrumental in predicting molecular stability, reactivity, and spectroscopic properties. eurasianjournals.comnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.comnih.gov It is widely applied to pyrazole (B372694) derivatives to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govtandfonline.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. modern-journals.comtandfonline.comaip.org

DFT calculations provide insights into the distribution of electron density, which is key to understanding a molecule's reactivity. researchgate.net For (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine, DFT can be used to determine key structural parameters such as bond lengths and angles, confirming the stability of its conformation. nih.gov Furthermore, calculated properties such as total energy, dipole moment, and chemical hardness offer a quantitative measure of the molecule's stability and resistance to change in its electronic configuration. researchgate.net These theoretical calculations are often validated by comparing them with experimental data when available, and a good agreement between the two strengthens the reliability of the computational model. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for a Pyrazole Analog This table presents hypothetical data based on typical values found in the literature for pyrazole derivatives.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -495.123 | The total electronic energy of the molecule in its ground state, indicating its stability. |

| Dipole Moment (Debye) | 2.85 | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

| Chemical Hardness (η) | 3.15 eV | A measure of the molecule's resistance to deformation or change in its electron distribution. researchgate.net |

| Electronegativity (χ) | 4.20 eV | The power of the molecule to attract electrons to itself. researchgate.net |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govaip.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. aip.org For pyrazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. nih.govresearchgate.net In a typical pyrazole analog, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO may be distributed across the ring and any electron-withdrawing groups. nih.gov This analysis helps predict how the molecule will interact with other reagents and its potential for charge transfer within the molecule itself. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Analogs This table presents hypothetical data based on typical values found in the literature for pyrazole derivatives.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.55 |

| HOMO-LUMO Gap (ΔE) | 6.30 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. aip.orgresearchgate.net The MEP map is plotted on the molecule's surface, using a color scale to represent different electrostatic potential values. youtube.com Conventionally, red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). youtube.comresearchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For a molecule like this compound, an MEP map would reveal specific regions prone to interaction. The nitrogen atoms of the pyrazole ring and the lone pair on the primary amine group are expected to be electron-rich, appearing as red or yellow regions, making them likely sites for hydrogen bonding and electrophilic attack. aip.orgresearchgate.net Conversely, the hydrogen atoms of the amine group and those attached to the rings would exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic attack. youtube.com This detailed visualization provides crucial insights into the molecule's intermolecular interactions and guides the understanding of its chemical behavior. aip.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein. eurasianjournals.comphyschemres.org These methods are instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Ligand-Protein Docking for Predicting Binding Modes to Putative Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. ijpbs.comnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. researchgate.net The result is a "docking score" or "binding energy," which estimates the binding affinity; more negative values typically indicate a more stable ligand-protein complex. mdpi.comasianjpr.com

For pyrazole derivatives, which are known to inhibit various enzymes like kinases and carbonic anhydrases, docking studies are essential. nih.govnih.govresearchgate.net In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ijpbs.com Software such as AutoDock or Schrödinger is then used to perform the docking simulation. ijpbs.comijsdr.org The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the pyrazole derivative and the amino acid residues in the protein's active site. nih.govasianjpr.com For this compound, the amine group and pyrazole nitrogens would be expected to act as hydrogen bond donors and acceptors, respectively, forming critical interactions that stabilize its binding to a target protein. nih.gov

Table 3: Representative Molecular Docking Results for a Pyrazole Analog against a Protein Kinase This table presents hypothetical data based on typical results found in the literature for pyrazole-based inhibitors.

| Parameter | Value/Residues |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Glu95, Leu120 |

| Hydrophobic Interactions | Val75, Ala90, Met118 |

| Key Interacting Residue | Forms a crucial hydrogen bond with the hinge region residue Leu120. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govclinicsearchonline.org A pharmacophore model defines the types and locations of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a specific biological target. nih.gov

This model can be generated based on the structures of a set of known active compounds. clinicsearchonline.org Once developed, the pharmacophore model serves as a 3D query in a process called virtual screening. nih.govnih.gov Large databases of chemical compounds, such as the ZINC database, are screened to find molecules that match the pharmacophoric features. nih.govchemmethod.com This approach allows for the rapid identification of novel chemical scaffolds that are likely to be active against the target of interest. nih.govresearchgate.net For pyrazole-based inhibitors, a common pharmacophore model might include a hydrogen bond acceptor (from a pyrazole nitrogen), a hydrogen bond donor, and a hydrophobic group, reflecting the key interactions observed in docking studies. nih.govacs.org This methodology accelerates the discovery of new and potent pyrazole derivatives for therapeutic applications. nih.govchemmethod.com

Table 4: Common Pharmacophoric Features for Pyrazole-Based Kinase Inhibitors This table lists features typically identified in pharmacophore models for this class of compounds.

| Pharmacophoric Feature | Description | Example Moiety on Pyrazole Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair capable of accepting a hydrogen bond. | Pyrazole ring nitrogen |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom. | Amine (-NH2) group |

| Hydrophobic (HY) | A non-polar group that forms hydrophobic interactions. | Cyclobutyl or phenyl substituent |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Phenyl substituent on the pyrazole ring |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and conformational landscape of molecules like this compound and its analogs. eurasianjournals.com These simulations provide insights into the stability of ligand-protein complexes over time, complementing the static nature of molecular docking studies. researchgate.netnih.gov By simulating the atomic movements of a system, MD can validate the binding modes predicted by docking and explore the flexibility of both the ligand and its target protein. eurasianjournals.com

In studies involving pyrazole derivatives, MD simulations have been crucial for confirming the stability of these compounds within the catalytic domains of various protein targets. rsc.org For instance, simulations performed on pyrazole-based inhibitors targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Rearranged during Transfection (RET) kinase have demonstrated that key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, signifying a stable binding complex. nih.govrsc.org The analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) helps to quantify the stability of the protein-ligand system. nih.gov Simulations extending up to 1000 nanoseconds have been employed to thoroughly assess interaction stability, suggesting that certain pyrazole derivatives can maintain stable intermolecular interactions with their target proteins under dynamic conditions. nih.gov

The findings from these simulations are critical for understanding the binding dynamics that govern the interaction between pyrazole analogs and their biological targets, such as Heat Shock Protein 90α (Hsp90α). nih.gov This detailed understanding of the dynamic behavior at the molecular level is invaluable for the rational design and optimization of new, more effective therapeutic agents based on the pyrazole scaffold. eurasianjournals.com

Table 1: Summary of Molecular Dynamics (MD) Simulation Studies on Pyrazole Analogs

| Pyrazole Analog Class | Protein Target | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| Novel Pyrazole Derivatives | CDK2 | Not Specified | Validated the stability of compounds within the catalytic domain. | rsc.org |

| Pyrazole-containing Imide Derivatives | Hsp90α | Not Specified | Explored the most likely binding mode and stability of the complex. | nih.gov |

| General Pyrazole Derivatives | RET Kinase | Not Specified | Confirmed that hydrophobic and H-bond interactions were consistent with docking, indicating a stable conformation. | nih.gov |

| Various Pyrazole Derivatives | HDAC, C-RAF, CYP17, VEGFR | 1000 ns | Analysis of RMSD, RMSF, and RoG supported structural integrity and interaction stability in a dynamic state. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsdr.orgej-chem.org For pyrazole analogs, 2D, 3D, and even 5D-QSAR models have been developed to predict their therapeutic potential and guide the design of new molecules with enhanced activity. acs.orgnih.gov These models are built using molecular descriptors—numerical values that characterize the steric, electronic, hydrophobic, and topological properties of the molecules.

In the study of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, 2D-QSAR models were generated using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). acs.org The resulting models indicated that the inhibitory activity was significantly influenced by descriptors related to atom and bond counts, lipophilicity, and adjacency distance matrices. acs.org The statistical validity of these models is typically assessed by parameters such as the squared correlation coefficient (r²) and the leave-one-out cross-validation coefficient (q²). acs.orgresearchgate.net

3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. nih.gov These models generate contour maps that visualize regions where modifications to the molecular structure—such as changes in steric bulk, electrostatic charge, or hydrophobicity—are likely to increase or decrease biological activity. nih.gov Such studies on pyrazole analogs have been instrumental in designing potent inhibitors for targets like Polo-like kinase 1 (PLK1) and BRAF kinase. nih.govnih.gov The predictive power of a QSAR model is crucial and is often confirmed through external validation using a test set of compounds not included in the model's development. nih.govresearchgate.net

Table 2: Examples of QSAR Models for Pyrazole Derivatives

| QSAR Type | Analyzed Compounds | Biological Target / Activity | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| 2D-QSAR | 1H-Pyrazole-1-carbothioamide derivatives | EGFR Kinase Inhibition | Not specified in abstract | acs.org |

| 3D-QSAR (CoMFA/CoMSIA) | Aminopyrimidinyl Pyrazole Analogs | PLK1 Inhibition | CoMFA (q² = 0.628, r² = 0.905), CoMSIA (q² = 0.580, r² = 0.895) | nih.gov |

| 2D-QSAR | Pyrazole derivatives with acetamide (B32628) moiety | Antiproliferative (HT-29 cell line) | r² = 0.9395, q² = 0.8744, Predictive r² = 0.9488 | researchgate.net |

| 3D-QSAR | 4,5-dihydropyrazole niacinamide derivatives | BRAF(V600E) Inhibition | Not specified in abstract | nih.gov |

| 5D-QSAR | 1H-pyrazole derivatives | EGFR Inhibition | Statistically validated internally and externally. | nih.gov |

In Silico Prediction of Molecular Interaction Profiles

In silico methods, particularly molecular docking, are fundamental to predicting how this compound and its analogs interact with biological targets at a molecular level. nih.gov Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred binding mode, orientation, and affinity. researchgate.net This technique is essential for identifying potential lead compounds and understanding the structural basis of their activity. eurasianjournals.com

Computational studies on a wide range of pyrazole derivatives have revealed their ability to form key interactions within the active sites of various proteins. nih.gov The binding affinity is often quantified by a docking score, typically in kcal/mol, with lower scores indicating stronger binding. nih.gov For example, docking studies of pyrazole derivatives against targets like C-RAF and CYP17 have shown binding affinities as strong as -9.7 kcal/mol and -10.4 kcal/mol, respectively. nih.gov

The predicted interaction profiles often highlight specific types of molecular interactions that stabilize the ligand-protein complex. These commonly include:

Hydrogen Bonds: Crucial for specificity and affinity, often formed with hinge region residues in kinases, such as the interaction observed between a pyrazole analog and Ala807 of RET kinase. nih.gov

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein, contributing significantly to binding energy. nih.gov

Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein, which can provide strong, specific binding. researchgate.net

These predicted interaction profiles provide a detailed molecular hypothesis for the compound's mechanism of action. When combined with other computational methods like MD simulations and QSAR, they offer a comprehensive framework for structure-based drug design, enabling the targeted modification of pyrazole analogs to improve their binding affinity and selectivity. researchgate.netnih.gov

Table 3: Predicted Molecular Interactions of Pyrazole Analogs with Various Protein Targets

| Pyrazole Analog/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|---|

| Compound 25 (Pyrazole series) | RET Kinase | -7.14 | Four H-bonds, including two with hinge residue Ala807. | nih.gov |

| Compound M36 | C-RAF | -9.7 | Interactions with Ser357, Asn472, Asn486, Val363, Ala373, Leu406, and Phe475. | nih.gov |

| Compound M72 | CYP17 | -10.4 | Hydrophobic and water bridge interactions with Ile 371, Phe435, and Arg440. | nih.gov |

| Compound M76 | VEGFR | -9.2 | Strong binding interaction affinity observed. | nih.gov |

| Compound 5b (Pyrazole carboxamide) | Human Estrogen Receptor | -8.82 | Hydrogen bond with Thr347 and salt bridge with Asp351. | researchgate.net |

Mechanistic Elucidation of Molecular Interactions and Biological Target Engagement

Identification and Characterization of Putative Biological Targets

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. This section explores the potential for (1-cyclobutyl-1H-pyrazol-5-yl)methanamine to engage with various enzymes and receptors based on the activities of related pyrazole derivatives.

Cyclooxygenase (COX) Inhibition: Certain 1,5-biarylpyrazole derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These compounds are explored for their anti-inflammatory and anti-angiogenic properties. The pyrazole core is a key structural feature for achieving selective COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. google.com

Kinase Inhibition: The pyrazole scaffold is a common feature in a multitude of kinase inhibitors. mdpi.com Substituted 1H-pyrazoles have been developed as potent and selective inhibitors of various kinases, including G2019S-LRRK2, which is implicated in Parkinson's disease. nih.gov Additionally, pyrazole-based compounds have been designed as dual c-Met/Ron kinase inhibitors for cancer therapy and as inhibitors of Janus kinase 1 (JAK1) for immune-inflammatory diseases. nih.govresearchgate.netresearchgate.net The pyrazole ring often acts as a hinge-binding motif in the ATP-binding pocket of kinases. mdpi.com Furthermore, (1H-pyrazol-4-yl)methanamine derivatives have shown inhibitory potential against the PI3Kγ enzyme, which is involved in cellular signaling. researchgate.net

Dipeptidyl Peptidase 4 (DPP-4) Inhibition: Pyrazole-containing compounds have been investigated as inhibitors of DPP-4, a target for the treatment of type 2 diabetes. researchgate.net DPP-4 inhibitors work by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.gov The pyrazole nucleus can be functionalized to enhance affinity towards the DPP-4 enzyme. researchgate.net

Table 1: Examples of Pyrazole Derivatives and their Enzyme Inhibition

| Compound Class | Target Enzyme(s) | Therapeutic Area |

|---|---|---|

| 1,5-Biarylpyrazoles | COX-2/sEH | Inflammation, Angiogenesis google.com |

| Substituted 1H-Pyrazoles | G2019S-LRRK2 Kinase | Parkinson's Disease nih.gov |

| 1H-Pyrazol-4-yl-methanamines | PI3Kγ | Inflammation researchgate.net |

| Pyrazole Derivatives | DPP-4 | Type 2 Diabetes researchgate.net |

| 5H-benzo nih.govnih.govcyclohepta[1,2-b]pyridin-5-one containing a pyrazole moiety | c-Met/Ron Kinase | Cancer nih.govresearchgate.net |

| C-5 Pyrazole-substituted Pyrrolopyrimidines | Janus Kinase 1 (JAK1) | Immune-inflammatory diseases researchgate.net |

Acetylcholinesterase (AChE) Inhibition: While direct studies on pyrazole-based AChE inhibitors are less common, the general class of reversible AChE inhibitors is crucial in pharmacology. nih.gov The potential for pyrazole derivatives to interact with AChE would likely depend on the specific substitutions on the pyrazole ring that could facilitate binding to the active site of the enzyme.

Monoamine Oxidase B (MAO-B) Inhibition: Pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B). nih.gov MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov The substitutions on the pyrazoline ring play a significant role in determining the potency and selectivity of MAO-B inhibition. nih.gov

Ion Channel Modulation: A novel series of 1H-pyrazol-5-yl-2-phenylacetamides have been identified as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are potential targets for a variety of neurological conditions. nih.gov

Nucleic Acid Interactions: While not a primary focus of the provided sources, some complex heterocyclic compounds containing pyrazole moieties have been studied for their potential to interact with DNA. For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce DNA damage in cancer cells, suggesting a potential interaction with nucleic acids. rsc.orgnih.gov

Biochemical Pathway Perturbation Analysis (e.g., modulation of signaling cascades, apoptotic pathways, autophagy)

The engagement of this compound with its putative biological targets would likely lead to the perturbation of various biochemical pathways.

Modulation of Signaling Cascades: As many pyrazole derivatives are kinase inhibitors, they can significantly impact intracellular signaling cascades. For example, inhibition of PI3Kγ by (1H-pyrazol-4-yl)methanamines would disrupt signaling pathways involved in cellular processes like inflammation. researchgate.net Similarly, inhibition of the JAK-STAT pathway by pyrazole-substituted compounds can modulate immune and inflammatory responses. researchgate.net

Apoptotic Pathways: Apoptosis, or programmed cell death, is a critical cellular process, and its dysregulation is implicated in diseases like cancer. nih.gov Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins. rsc.orgnih.gov This suggests that pyrazole-containing compounds can directly engage and modulate the intrinsic apoptotic pathway. frontiersin.org

Autophagy: The search for novel anticancer agents also involves targeting autophagy. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as potential modulators of autophagy. rsc.orgnih.gov

Structure-Mechanism Relationships at the Atomic and Molecular Level

The interaction of pyrazole-based compounds with their biological targets is governed by their specific structural features. For instance, in kinase inhibition, the pyrazole core often forms hydrogen bonds with the hinge region of the kinase domain. mdpi.com The substituents on the pyrazole ring are crucial for determining selectivity and potency by interacting with other regions of the active site.

In the case of meprin α and β inhibitors, the introduction of a cyclic moiety, such as a phenyl group, directly connected to the pyrazole core was found to be favorable for inhibition. nih.gov For thrombin inhibitors with a serine-trapping mechanism, the structure of the substituent at the 3-position of the 1H-pyrazol-5-amine core was a key determinant of inhibitory potency. nih.gov

Target Validation Methodologies for Molecular Function Assignment

Validating the biological targets of a compound is a critical step in drug discovery. For pyrazole-based compounds, a variety of methodologies can be employed.

Biochemical Assays: In vitro biochemical assays are fundamental for determining the inhibitory activity of a compound against a specific enzyme. For example, kinase inhibition is often measured using assays that quantify the phosphorylation of a substrate. nih.gov

Cellular Assays: Cellular assays are used to assess the effect of a compound on a specific biological process in a cellular context. For instance, the ability of pyrazole derivatives to induce apoptosis can be evaluated by measuring the activation of caspases or changes in mitochondrial membrane potential. rsc.orgnih.gov

Molecular Docking and Crystallography: Computational methods like molecular docking can predict the binding mode of a compound to its target protein, providing insights into the structure-activity relationship. X-ray crystallography can provide a high-resolution structure of the compound bound to its target, confirming the binding mode and guiding further optimization. nih.govrsc.orgnih.gov

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The advancement of research into (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine and its derivatives is contingent upon the development of versatile and efficient synthetic methodologies. While classical methods like the Knorr pyrazole (B372694) synthesis, which often involves the condensation of hydrazines with 1,3-dicarbonyl compounds, provide a foundational approach, future efforts must focus on creating more complex and diverse analogs. ontosight.aimdpi.com

Future synthetic research should aim to:

Automate Synthesis: The use of automated library synthesis and purification systems can dramatically accelerate the creation of large, diverse collections of analogs. chemistryviews.org This technology allows for rapid exploration of structure-activity relationships (SAR) by systematically modifying various positions on the pyrazole scaffold and the cyclobutyl moiety. chemistryviews.org

Incorporate Green Chemistry: A shift towards more sustainable practices is essential. ontosight.ai This includes using environmentally benign solvents, developing one-pot reactions to reduce waste, and employing catalysts like nano-ZnO to improve reaction times and yields. nih.gov

| Synthetic Strategy | Description | Potential Advantage for Analog Synthesis |